molecular formula C7H11ClN2O2S B6590130 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride CAS No. 1823909-13-2

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B6590130
CAS No.: 1823909-13-2
M. Wt: 222.69 g/mol
InChI Key: IZVNXQHPCRSNAR-UHFFFAOYSA-N
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Description

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sulfonyl chloride group at the 5-position, a methyl group at the 4-position, and an isopropyl group at the 1-position of the pyrazole ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Methyl and Isopropyl Groups: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials such as hydrazine, acetylacetone, alkyl halides, and chlorosulfonic acid.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Purification: Purifying the final product through techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the pyrazole ring.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper, nickel

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The pyrazole ring may also interact with binding sites on receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-pyrazole-5-sulfonyl chloride: Lacks the isopropyl group at the 1-position.

    1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride: Lacks the methyl group at the 4-position.

    4-methyl-1H-pyrazole-5-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both the methyl and isopropyl groups, which can influence its reactivity and interactions with molecular targets. The sulfonyl chloride group provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

1823909-13-2

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

4-methyl-2-propan-2-ylpyrazole-3-sulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-5(2)10-7(13(8,11)12)6(3)4-9-10/h4-5H,1-3H3

InChI Key

IZVNXQHPCRSNAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C(C)C)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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